molecular formula C33H28N4O3 B3141494 (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 478342-87-9

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B3141494
CAS No.: 478342-87-9
M. Wt: 528.6 g/mol
InChI Key: FYCCIFRTIDHEKD-UHFFFAOYSA-N
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Description

The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (hereafter referred to as Compound X) is a chromene-carboxamide derivative characterized by a benzodiazolyl-phenyl moiety, a methoxy-substituted chromene core, and an imino group bearing a 4-isopropylphenyl substituent (Fig. 1). Its molecular formula is C32H26N4O3 with a molar mass of 514.57 g/mol .

Compound X shares structural motifs with several bioactive molecules:

  • The benzodiazolyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity through hydrogen bonding and π-π interactions .
  • The 8-methoxy chromene scaffold contributes to fluorescence properties and metabolic stability .
  • The 4-isopropylphenyl imino substituent introduces steric bulk and hydrophobicity, which may influence solubility and target interactions.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(4-propan-2-ylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N4O3/c1-20(2)21-11-15-25(16-12-21)35-33-26(19-23-7-6-10-29(39-3)30(23)40-33)32(38)34-24-17-13-22(14-18-24)31-36-27-8-4-5-9-28(27)37-31/h4-20H,1-3H3,(H,34,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCCIFRTIDHEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Synthesis of the chromene core: This involves the condensation of a phenol derivative with an aldehyde under acidic conditions.

    Coupling reactions: The final steps involve coupling the benzodiazole and chromene intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous flow chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and photonic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting or modulating their activity.

    Pathways Involved: Interaction with signaling pathways, possibly affecting gene expression or cellular metabolism.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Properties
Compound X R1 = 4-(Propan-2-yl)phenyl; R2 = 8-methoxy C32H26N4O3 514.57 Predicted pKa: ~10.75; High hydrophobicity due to isopropyl group
Analog A R1 = 4-Methylphenyl; R2 = 8-methoxy C31H24N4O3 500.55 Predicted pKa: ~10.75; Lower steric bulk compared to X
Analog B R1 = 3,5-Dimethylphenyl; R2 = 8-methoxy C32H26N4O3 514.57 Electron-donating methyl groups may enhance electronic density
Analog C R1 = Phenyl; R2 = Unsubstituted C25H17N3O2 391.42 Baseline activity; lower complexity

Key Observations:

Electronic Properties: The 3,5-dimethylphenyl group in Analog B enhances electron density at the imino nitrogen, which may alter basicity or redox behavior compared to Compound X .

Hydrophobicity : Compound X and Analog B share identical molecular weights but differ in substituent topology; X ’s isopropyl group likely increases lipophilicity, favoring membrane penetration .

Structural and Electronic Considerations

Substituent Impact on Reactivity

  • Imino Group: The electron-withdrawing nature of the carboxamide and electron-donating methoxy group create a push-pull system, stabilizing the chromene core. Substituents on the imino aryl group modulate this balance .
  • Benzodiazolyl Moiety: This group enhances π-stacking capabilities and hydrogen-bond donor/acceptor capacity, critical for target engagement in biological systems .

Biological Activity

The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (CAS No. 478342-87-9) is a chromene derivative that has attracted attention due to its potential biological activities, particularly in the field of cancer research. Its unique structure features a benzodiazole moiety, methoxy group, and carboxamide functionality, which may contribute to its pharmacological properties.

  • Molecular Formula : C33H28N4O3
  • Molecular Weight : 528.6 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may modulate pathways involved in apoptosis and cell proliferation, particularly in cancer cells. The compound's structural components may allow it to inhibit specific enzymes or receptors associated with tumor growth and metastasis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's mechanism appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways related to tumor growth.

Case Studies

  • Study on MCF-7 Cells : A study evaluating the antiproliferative effects of various benzodiazole derivatives highlighted that compounds similar to (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy exhibited IC50 values in the low micromolar range, indicating potent activity against the MCF-7 cell line .
  • Mechanistic Insights : Further investigations utilizing cDNA microarray technology revealed that treatment with this compound led to significant changes in gene expression profiles associated with apoptosis and cell survival pathways .

Comparative Analysis

The biological activity of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy can be compared with other similar compounds:

CompoundStructureIC50 (µM)Mechanism
Compound ABenzodiazole derivative0.67Apoptosis induction
Compound BChromene derivative1.5PI3K inhibition
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy Chromene-benzodiazole hybrid<1 Apoptosis & cell cycle inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

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